N-benzyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
N-benzyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The difluoromethyl and methylphenyl groups can be introduced through nucleophilic substitution or other suitable reactions.
Benzylation: The final step might involve the benzylation of the pyrimidine ring using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(trifluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
- N-benzyl-4-(difluoromethyl)-6-(4-chlorophenyl)pyrimidin-2-amine
Uniqueness
N-benzyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H17F2N3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H17F2N3/c1-13-7-9-15(10-8-13)16-11-17(18(20)21)24-19(23-16)22-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3,(H,22,23,24) |
InChI Key |
GDQLGLYSBWJHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
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